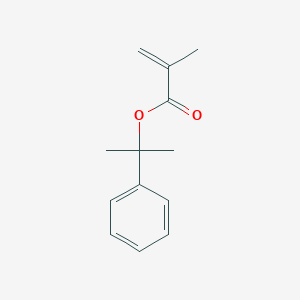
2-Phenylpropan-2-yl methacrylate
Overview
Description
2-Phenylpropan-2-yl methacrylate is an organic compound with the molecular formula C13H16O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl methacrylate typically involves the esterification of methacrylic acid with 2-phenylpropan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 2-phenylpropan-2-ol to the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified by distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound readily undergoes free radical polymerization to form homopolymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to methacrylic acid and 2-phenylpropan-2-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often carried out under reflux conditions.
Major Products Formed
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Methacrylic acid and 2-phenylpropan-2-ol.
Transesterification: Different esters and alcohols depending on the reactants used.
Scientific Research Applications
2-Phenylpropan-2-yl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The primary mechanism of action of 2-Phenylpropan-2-yl methacrylate involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can then be cross-linked to form three-dimensional networks, resulting in materials with enhanced mechanical properties.
Comparison with Similar Compounds
2-Phenylpropan-2-yl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: A simpler ester with a lower molecular weight, commonly used in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Another methacrylate ester with a longer alkyl chain, used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Similar to methyl methacrylate but with a slightly higher molecular weight and different physical properties.
The uniqueness of this compound lies in its phenyl group, which imparts specific properties to the resulting polymers, such as increased rigidity and thermal stability.
Properties
IUPAC Name |
2-phenylpropan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAHQRRLKQYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578374 | |
| Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54554-17-5 | |
| Record name | 2-Phenylpropan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


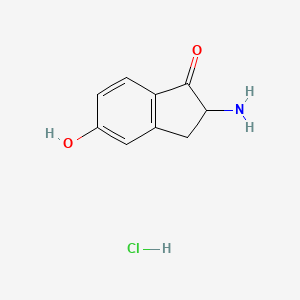
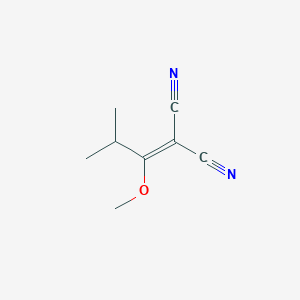
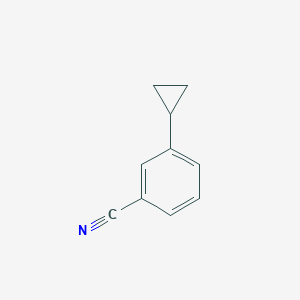
![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)
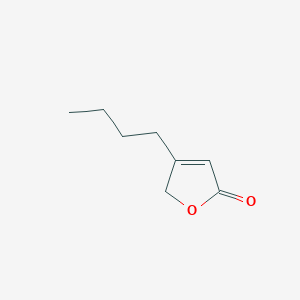

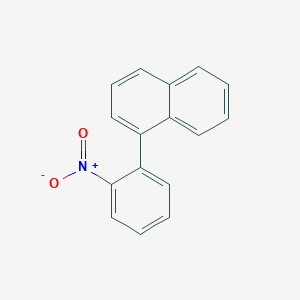
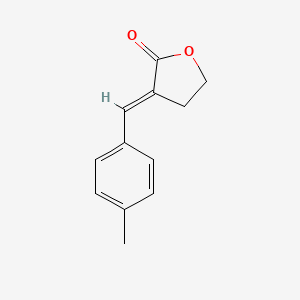
![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)
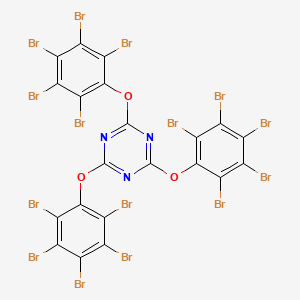
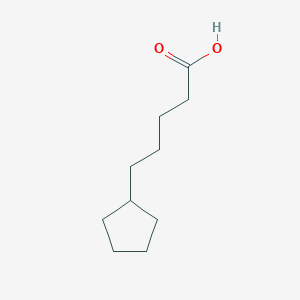
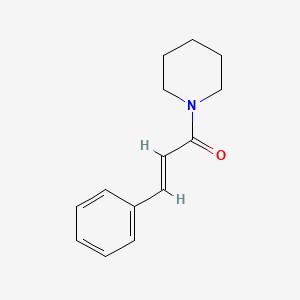
![2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol](/img/structure/B3053515.png)

